Methyl 3-butoxy-4-methoxybenzoate
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Overview
Description
Methyl 3-butoxy-4-methoxybenzoate is an organic compound with the molecular formula C13H18O4. It is an ester derivative of benzoic acid and is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by its butoxy and methoxy functional groups attached to the benzene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-butoxy-4-methoxybenzoate can be synthesized through the esterification of 3-butoxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
3-butoxy-4-methoxybenzoic acid+methanolacid catalystMethyl 3-butoxy-4-methoxybenzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and precise control of reaction conditions, such as temperature and pressure, are crucial to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-butoxy-4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-butoxy-4-methoxybenzoic acid and methanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium butoxide (NaOBu).
Major Products Formed
Hydrolysis: 3-butoxy-4-methoxybenzoic acid and methanol.
Reduction: 3-butoxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-butoxy-4-methoxybenzoate is used in scientific research for its role as an intermediate in the synthesis of quinazoline derivatives, which have applications in medicinal chemistry . It is also studied for its potential use in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 3-butoxy-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that inhibit or activate certain enzymes, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-methylbenzoate: Similar in structure but with a methyl group instead of a butoxy group.
Methyl 4-butoxy-3-methoxybenzoate: Similar in structure but with the butoxy and methoxy groups swapped.
Uniqueness
Methyl 3-butoxy-4-methoxybenzoate is unique due to the specific positioning of its butoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized chemical compounds and in various industrial applications.
Properties
CAS No. |
84981-47-5 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 3-butoxy-4-methoxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-4-5-8-17-12-9-10(13(14)16-3)6-7-11(12)15-2/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
POUXKCLWVOBDDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OC)OC |
Origin of Product |
United States |
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